Pseudouridin

Übersicht

Beschreibung

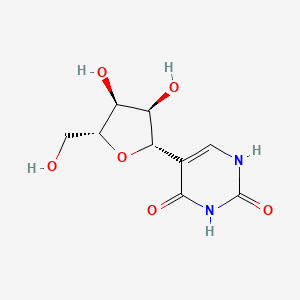

Pseudouridine, also known as 5-ribosyluracil, is an isomer of the nucleoside uridine. Unlike uridine, where the uracil is attached via a nitrogen-carbon glycosidic bond, pseudouridine features a carbon-carbon bond between the ribose sugar and uracil. This unique structure makes pseudouridine the most abundant RNA modification in cellular RNA, playing a crucial role in the stability and function of various RNA molecules .

Wissenschaftliche Forschungsanwendungen

Pseudouridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der RNA-Therapie und Impfstoffentwicklung werden this compound und sein Derivat N1-Methylthis compound verwendet, um die Stabilität und Wirksamkeit von mRNA-Molekülen zu verbessern . Diese Modifikation war entscheidend für die Entwicklung von COVID-19-Impfstoffen und verbesserte die Stabilität und Translationseffizienz der mRNA .

Darüber hinaus wird this compound in der Untersuchung von RNA-Struktur und -funktion verwendet, da es RNA-Moleküle stabilisieren und Basen-Stacking-Interaktionen verbessern kann . Dies macht es zu einem wertvollen Werkzeug, um RNA-Protein-Interaktionen und die Regulation der Genexpression zu verstehen .

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Struktur und Stabilität von RNA-Molekülen verändert. Die Kohlenstoff-Kohlenstoff-Bindung in this compound ermöglicht eine größere Rotationsfreiheit, was Basen-Stacking-Interaktionen verbessern und RNA-Sekundärstrukturen stabilisieren kann . Diese Stabilisierung kann verschiedene zelluläre Prozesse beeinflussen, darunter Translation, Spleißen und RNA-Lokalisierung .

Pseudouridinsynthasen, die Enzyme, die für die Isomerisierung von Uridin zu this compound verantwortlich sind, spielen eine entscheidende Rolle in diesem Prozess. Diese Enzyme erkennen spezifische Uridinreste in RNA und katalysieren die Isomerisierungsreaktion, was zur Bildung von this compound führt .

Wirkmechanismus

Target of Action

Pseudouridine (Ψ) is a highly conserved modification found in various stable RNAs of all organisms . The primary targets of pseudouridine are different types of RNA, including mRNA, rRNA, tRNA, snRNA, and other types of noncoding RNA . Pseudouridine synthases, the enzymes that catalyze the conversion of uridine (U) to pseudouridine (Ψ), recognize the substrate and catalyze the U-to-Ψ conversion reaction .

Mode of Action

Pseudouridylation is a uridine-specific post-transcriptional RNA modification where a uridine residue is isomerized into a Ψ . This process initiates with the breakage of the N1-C1’ bond followed by a 180° base rotation around the N3-C6 axis and formation of a rotatable C-C bond (C5-C1’) . This modified nucleotide has distinct chemical properties that can ultimately have an impact on RNA function and gene expression .

Biochemical Pathways

Pseudouridylation can be catalyzed by an RNA-independent mechanism by which stand-alone enzymes, known as pseudouridine synthases, recognize the substrate and catalyze the U-to-Ψ conversion reaction . Alternatively, pseudouridylation can be catalyzed by an RNA-guided mechanism, where a guide RNA (box H/ACA RNA), which is complexed with four core proteins (Cbf5/NAP57, Nhp2, Gar1, and Nop10), site-specifically directs the conversion of target uridine into a Ψ .

Pharmacokinetics

It is known that pseudouridylation is a crucial post-transcriptional modification that influences the structural stability and function of transfer rna (trna) as well .

Result of Action

The isomerization process of pseudouridylation results in a modified nucleotide with distinct chemical properties that can ultimately have an impact on RNA function and gene expression . In addition to the hydrogen bonding pattern of uridines, Ψ has an extra hydrogen bond donor group (N1H) in the major groove, which affects local RNA structure and increases base stacking and stability by promoting a C3’- endo conformation of the ribose moiety . This modification can broaden the diversity of RNA structures and increase its potential for novel functions in gene expression processes such as pre-mRNA splicing and translation of proteins .

Action Environment

The action environment of pseudouridine is primarily within the cell, where it interacts with various types of RNA. The presence of pseudouridine in RNA is believed to provide a selective advantage in a natural biological context . .

Biochemische Analyse

Biochemical Properties

Pseudouridine is derived from uridine (U) via base-specific isomerization catalyzed by pseudouridine synthases . It has an extra hydrogen-bond donor at its non-Watson-Crick edge . When incorporated into RNA, pseudouridine can alter RNA secondary structure by increasing base stacking, improving base pairing and rigidifying sugar-phosphate backbone . The chemical and physical properties of RNA can be altered with the incorporation of pseudouridine, which could contribute to subsequent cellular functions .

Cellular Effects

Pseudouridine modifications can increase the stability of mRNA, enhance protein expression and reduce immunogenicity . It was recently discovered that pseudouridylation could be induced by stress . The replacement of multiple U sites with pseudouridine in synthetic RNA molecules results in an increased protein expression level .

Molecular Mechanism

Pseudouridine is converted from uridine via a post-transcriptional isomerization reaction . This process initiates with the breakage of the N1-C1’ bond followed by a 180° base rotation around the N3-C6 axis and formation of a rotatable C-C bond . Pseudouridine synthases are the key enzymes for the U-to-Ψ conversion .

Temporal Effects in Laboratory Settings

The effects of replacing specific uridines with pseudouridines on RNA dynamics crucially depend on the exact location of the replacement site and can range from destabilizing to locally or even globally stabilizing .

Dosage Effects in Animal Models

The incorporation of pseudouridine into synthetic mRNAs has been shown to result in reduced immune responses and increased protein expression in vivo . This suggests that the effects of pseudouridine can vary with different dosages.

Metabolic Pathways

In the two-step degradation of pseudouridine, pseudouridine 5’-monophosphate glycosylase (PUMY) is responsible for the second step and catalyses the cleavage of the C-C glycosidic bond in pseudouridine 5’-monophosphate (ΨMP) into uridine and ribose 5’-phosphate, which are recycled via other metabolic pathways .

Transport and Distribution

Pseudouridylated small RNAs in plants are localized to sperm cells, and PAUSED/HEN5 (PSD), the plant homolog of Exportin-t, interacts genetically with pseudouridine and is required for transport of small RNAs into sperm cells from the vegetative nucleus .

Subcellular Localization

Pseudouridine synthase proteins were localized in different organelles including nucleus, cytoplasm and chloroplasts . This suggests that pseudouridine has a diverse subcellular localization and its activity or function could be influenced by its localization within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pseudouridine can be challenging due to the stereochemistry requirements and sensitivity of reaction steps to moisture. A semi-enzymatic synthetic route involves using adenosine-5’-monophosphate and uracil as starting materials, with a reverse reaction catalyzed by pseudouridine monophosphate glycosidase . This method ensures the correct stereochemistry and efficient production of pseudouridine.

Industrial Production Methods: Industrial production of pseudouridine often involves large-scale enzymatic synthesis, leveraging the specificity and efficiency of pseudouridine synthases. These enzymes catalyze the isomerization of uridine to pseudouridine, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pseudouridin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Die einzigartige Kohlenstoff-Kohlenstoff-Bindung in this compound ermöglicht eine größere Rotationsfreiheit und konformationelle Flexibilität, die sich auf seine Reaktivität auswirken kann .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Substitutionsreaktionen beinhalten oft Nukleophile wie Ammoniak oder primäre Amine .

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Uracil-Derivaten führen, während die Reduktion Dihydrothis compound liefern kann .

Vergleich Mit ähnlichen Verbindungen

Pseudouridin wird oft mit anderen modifizierten Nukleosiden verglichen, wie z. B. 2'-O-Methyluridin und 5-Methyluridin. Während alle diese Verbindungen Modifikationen am Uridinmolekül beinhalten, ist this compound einzigartig in seiner Kohlenstoff-Kohlenstoff-Bindung, die eine größere konformationelle Flexibilität und Stabilität bietet .

Ähnliche Verbindungen:

- 2'-O-Methyluridin

- 5-Methyluridin

- N1-Methylthis compound

Die einzigartige Struktur und die Eigenschaften von this compound machen es zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen Anwendungen und unterscheiden es von anderen modifizierten Nukleosiden .

Eigenschaften

IUPAC Name |

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJWIQPHWPFNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-07-4 | |

| Record name | PSEUDOURIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.